1-[2-(Dimethylamino)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
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Overview
Description
1-[2-(Dimethylamino)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a complex organic compound with a unique structure that includes a quinazolinone core and a dimethylaminoethyl side chain
Mechanism of Action
Target of Action
Similar compounds such as osimertinib are known to target the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival .
Biochemical Pathways
Similar compounds such as osimertinib are known to affect the egfr signaling pathway . This pathway plays a crucial role in regulating cell growth and survival. Inhibition of this pathway can lead to decreased cell proliferation and increased cell death .
Preparation Methods
The synthesis of 1-[2-(Dimethylamino)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves several steps. One common method includes the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid . Another approach involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . Industrial production methods often utilize solid catalysts to facilitate the synthesis of dimethylamine and monoethyleneglycol .
Chemical Reactions Analysis
1-[2-(Dimethylamino)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The dimethylaminoethyl side chain can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials and polymers
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is unique due to its specific combination of functional groups. Similar compounds include:
Poly(2-(dimethylamino)ethyl methacrylate): Known for its pH-responsive properties.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
N,N-Dimethylethylenediamine: A simpler compound with a similar dimethylaminoethyl group.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-14(2)7-8-15-10-6-4-3-5-9(10)11(17)13-12(15)16/h3-8H2,1-2H3,(H,13,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKPMIOAYNAMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=S)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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